Sulphosuccinimidyl 4-(4-azidophenyl)butyrate

Description

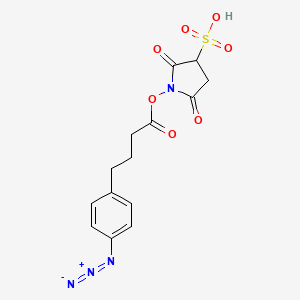

Sulphosuccinimidyl 4-(4-azidophenyl)butyrate (CAS 223572-55-2) is a heterobifunctional crosslinker containing a sulfosuccinimidyl ester and an aryl azide group. The sulfosuccinimidyl (N-hydroxysulfosuccinimide, Sulfo-NHS) moiety reacts with primary amines (e.g., lysine residues) under physiological conditions to form stable amide bonds, while the 4-azidophenyl group enables photoactivatable crosslinking or bioorthogonal conjugation via azide-alkyne cycloaddition (e.g., click chemistry) . Its water solubility, conferred by the sulfonate group, makes it suitable for biological applications such as protein labeling, surface functionalization, and biomaterial engineering. The compound is typically provided at ≥95% purity .

Properties

IUPAC Name |

1-[4-(4-azidophenyl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O7S/c15-17-16-10-6-4-9(5-7-10)2-1-3-13(20)25-18-12(19)8-11(14(18)21)26(22,23)24/h4-7,11H,1-3,8H2,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHHJCWTYWKJPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCC2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sulphosuccinimidyl 4-(4-azidophenyl)butyrate typically involves the reaction of 4-azidobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under ambient conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Sulphosuccinimidyl 4-(4-azidophenyl)butyrate undergoes several types of chemical reactions, including:

Photoreaction: Upon exposure to UV light, the azido group forms a highly reactive nitrene, which can insert into C-H and N-H bonds.

Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions:

Photoreaction: UV light is used to activate the azido group.

Substitution Reactions: Primary amines in aqueous or organic solvents under mild conditions.

Major Products Formed:

Photoreaction: Nitrene intermediates that can form covalent bonds with nearby molecules.

Substitution Reactions: Amide bonds with primary amines.

Scientific Research Applications

Scientific Research Applications

-

Biochemistry and Molecular Biology

- Cross-Linking Proteins : The compound is extensively used to cross-link proteins for studying protein-protein interactions. This application is vital in understanding cellular mechanisms and signaling pathways.

- Nucleic Acid Studies : It aids in cross-linking nucleic acids, which is essential for examining DNA-protein interactions and gene regulation mechanisms .

-

Drug Development

- Targeted Drug Delivery : Sulphosuccinimidyl 4-(4-azidophenyl)butyrate is employed in developing conjugates for targeted drug delivery systems. By linking therapeutic agents to specific biomolecules, it enhances the efficacy and specificity of treatments .

- Diagnostics : The compound is used in creating diagnostic tools that can selectively bind to disease markers, aiding in early detection and treatment monitoring .

-

Material Science

- Biosensors : Its photoreactive properties make it suitable for developing biosensors that detect specific biomolecules through covalent bonding and signal amplification mechanisms .

Case Studies

- Protein Interaction Studies : Research has demonstrated that using this compound allows scientists to elucidate complex protein interaction networks within cells. By cross-linking proteins in vivo, researchers can identify interaction partners that are critical for cellular function .

- Therapeutic Conjugates : In a study involving interleukin conjugates for cancer treatment, this compound was utilized to link therapeutic agents to targeting moieties, enhancing specificity towards cancer cells while minimizing side effects .

Mechanism of Action

Sulphosuccinimidyl 4-(4-azidophenyl)butyrate exerts its effects through two primary mechanisms:

Photoreaction Mechanism: Upon UV activation, the azido group forms a nitrene, which can insert into C-H and N-H bonds, forming covalent linkages with target molecules.

Substitution Mechanism: The NHS ester reacts with primary amines to form stable amide bonds, facilitating the attachment of the compound to proteins and other biomolecules.

Comparison with Similar Compounds

Key Structural Differences :

- This compound features an aryl azide group, enabling light-induced crosslinking or copper-catalyzed reactions with alkynes.

- Sulfo-SMCC contains a cyclohexane spacer and maleimide group, optimized for thiol-selective conjugation.

- Sulphosuccinimidyl 4-(4-maleimidophenyl)butyrate uses a phenylbutyrate linker with maleimide, offering distinct steric and solubility properties compared to Sulfo-SMCC .

Reactivity and Stability

Azide vs. Maleimide Reactivity :

- Azide groups (in the target compound) require UV light (for photoactivation) or a copper catalyst (for click chemistry), enabling spatiotemporal control in live-cell imaging or bioorthogonal labeling .

- Maleimide groups (in Sulfo-SMCC and its phenylbutyrate analog) react rapidly with thiols (e.g., cysteine residues) at neutral pH but are prone to hydrolysis in aqueous environments, especially at elevated pH .

Stability :

Case Studies :

- Sulfo-SMCC : Used to conjugate [Pyr1]apelin-13 to AlbudAb™ via cysteine residues, demonstrating efficient thiol coupling in therapeutic peptide development .

- This compound : Preferred for controlled crosslinking in biomaterials, where spatial precision (via UV activation) is critical .

Purity and Commercial Availability

- All three compounds are commercially available at ≥95% purity.

- This compound and Sulfo-SMCC are supplied by specialized vendors like Combi-Blocks and TCI .

Biological Activity

Sulphosuccinimidyl 4-(4-azidophenyl)butyrate (sulfo-sAPB) is a chemical compound primarily utilized in bioconjugation and crosslinking applications. It is a water-soluble, amine-reactive crosslinker that contains an azide group, allowing it to participate in bioorthogonal reactions. This compound has gained attention in various biological studies due to its potential applications in drug delivery, protein labeling, and cellular imaging.

Sulfo-sAPB functions by reacting with primary amines on proteins to form stable amide bonds. The azide moiety enables further functionalization through click chemistry, particularly with alkynes, which can facilitate the attachment of various biomolecules or imaging agents. This property is crucial for studying protein interactions and dynamics within biological systems.

Applications in Research

- Protein Crosslinking : Sulfo-sAPB is used to crosslink proteins in order to stabilize complexes for structural studies or to analyze protein-protein interactions.

- Cellular Imaging : By conjugating sulfo-sAPB to fluorescent dyes or other imaging agents, researchers can visualize specific proteins within cells, aiding in the understanding of cellular processes.

- Drug Delivery Systems : The ability to attach therapeutic agents to proteins using sulfo-sAPB can enhance targeted delivery mechanisms in cancer therapy and other diseases.

Case Study 1: Protein Interaction Studies

A study investigated the use of sulfo-sAPB to analyze the interaction between two signaling proteins involved in cancer metastasis. The researchers applied the compound to label one protein and subsequently used mass spectrometry to identify binding partners. Results showed significant binding activity, confirming the role of these proteins in tumor progression.

Case Study 2: Imaging Applications

In another research project, sulfo-sAPB was conjugated with a near-infrared dye for in vivo imaging of tumors. The compound facilitated selective targeting of cancer cells, allowing for enhanced imaging contrast compared to traditional methods. This study demonstrated the utility of sulfo-sAPB in developing advanced imaging techniques for cancer diagnostics.

Comparative Data Table

| Property | This compound (sulfo-sAPB) | Other Crosslinkers |

|---|---|---|

| Solubility | Water-soluble | Varies (some are not water-soluble) |

| Reactivity | Amine-reactive | Amine or thiol-reactive |

| Bioorthogonality | Yes (via azide-alkyne reaction) | Limited (depends on functional groups) |

| Typical Applications | Protein labeling, drug delivery, cellular imaging | Varies widely (e.g., antibody conjugation) |

Q & A

Q. What are the standard synthetic routes for Sulphosuccinimidyl 4-(4-azidophenyl)butyrate, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : The synthesis typically involves three stages: (1) acylation of the phenylbutyrate backbone with azidophenyl groups, (2) activation of the carboxylic acid using sulfosuccinimide esters, and (3) purification via column chromatography or recrystallization. Optimization includes controlling reaction temperature (4–10°C for azide stability), using anhydrous solvents to prevent hydrolysis, and maintaining stoichiometric excess of sulfosuccinimide to ensure complete esterification. Side products like unreacted intermediates or hydrolyzed esters can be minimized by inert atmosphere handling and rapid quenching of reactions .

Q. Which spectroscopic techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR spectroscopy (¹H and ¹³C) confirms aromatic proton environments and ester linkages.

- FT-IR validates the presence of azide (~2100 cm⁻¹) and ester carbonyl (~1740 cm⁻¹) groups.

- HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%, as per commercial standards), with UV detection at 254 nm for azide absorption .

Advanced Research Questions

Q. How can researchers optimize crosslinking efficiency using this compound in protein conjugation experiments?

- Methodological Answer : Key variables include:

- pH : Maintain pH 7.5–8.5 to balance NHS-ester reactivity and protein stability.

- Molar ratio : A 10:1 (crosslinker:protein) ratio minimizes aggregation while ensuring sufficient conjugation.

- Reaction time : 1–2 hours at 4°C reduces nonspecific binding. Validate efficiency via SDS-PAGE with Coomassie staining or MALDI-TOF for mass shifts .

Q. What are common sources of data contradiction in studies utilizing this compound, and how can they be resolved?

- Methodological Answer : Contradictions often arise from:

- Batch variability : Monitor purity (HPLC) and azide content (IR) for consistency.

- Photoreactivity : UV light exposure during handling can degrade azide groups; use amber vials and limit ambient light.

- Competing reactions : Competing NHS-ester hydrolysis in aqueous buffers can reduce yields; pre-quench excess crosslinker with glycine before analysis .

Q. What strategies ensure the stability of this compound during storage and experimental use?

- Methodological Answer :

- Storage : Lyophilize and store at –20°C in desiccated, light-proof containers. Reconstitute in anhydrous DMSO (not water) to prevent hydrolysis.

- Stability assays : Perform time-course HPLC to track degradation (e.g., azide-to-amine conversion) under experimental conditions. Avoid freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.